molecular formula C29H23F2N3O6S B12427906 Cap-dependent endonuclease-IN-8

Cap-dependent endonuclease-IN-8

Cat. No.: B12427906
M. Wt: 579.6 g/mol
InChI Key: KTKPRWQWDFILGH-ZVNBPAIVSA-N
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Description

Cap-dependent endonuclease-IN-8 is a novel inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of influenza viruses. This compound has garnered significant attention due to its potential as an antiviral agent, particularly in the treatment of influenza A and B virus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-8 involves multiple steps, starting with the preparation of key intermediatesCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the laboratory synthesis to industrial-scale reactors, ensuring proper temperature control, and using efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-8 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the target enzyme .

Scientific Research Applications

Cap-dependent endonuclease-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.

    Biology: Investigated for its potential to inhibit viral replication in cell culture models.

    Medicine: Explored as a therapeutic agent for the treatment of influenza infections.

    Industry: Potential use in the development of antiviral drugs and formulations.

Mechanism of Action

Cap-dependent endonuclease-IN-8 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process during viral mRNA synthesis. This inhibition prevents the virus from hijacking the host’s mRNA, thereby blocking viral replication. The molecular targets include the PA subunit of the influenza virus polymerase complex, which is responsible for the endonuclease activity .

Properties

Molecular Formula

C29H23F2N3O6S

Molecular Weight

579.6 g/mol

IUPAC Name

[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1

InChI Key

KTKPRWQWDFILGH-ZVNBPAIVSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Origin of Product

United States

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